N-cyclopropyl-1-benzofuran-2-carboxamide
Description
N-cyclopropyl-1-benzofuran-2-carboxamide is a benzofuran-derived small molecule characterized by a bicyclic benzofuran core with a carboxamide group at position 2 and a cyclopropyl substituent on the amide nitrogen. The benzofuran scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors. The cyclopropyl group enhances metabolic stability due to its rigid, three-membered ring structure, reducing susceptibility to oxidative degradation .
Properties
IUPAC Name |
N-cyclopropyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(13-9-5-6-9)11-7-8-3-1-2-4-10(8)15-11/h1-4,7,9H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAMLEGGJKHCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49723486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of N-cyclopropyl-1-benzofuran-2-carboxamide can be achieved through a combination of directed C–H arylation and transamidation chemistry. The process involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved through a one-pot, two-step transamidation procedure .
Reagents and Conditions:
- Benzofuran substrate (0.15 mmol)
- (Hetero)aryl iodide (3.0 equivalents)
- Palladium acetate (5 mol%)
- Silver acetate (1.5 equivalents)
- Sodium acetate (1 equivalent)
- Cyclopentyl methyl ether (0.5 M)
- Heated at 110°C under inert atmosphere .
Chemical Reactions Analysis
N-cyclopropyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups on the benzofuran ring.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Halides, amines, thiols .
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted benzofuran derivatives .
Scientific Research Applications
N-cyclopropyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzofuran derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
N-cyclopropyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone and Dronedarone: Antiarrhythmic medications.
Vilazodone: An antidepressant.
Uniqueness:
Comparison with Similar Compounds
N-Methyl-1-benzofuran-2-carboxamide
- Structure : Lacks the cyclopropyl group; methyl substituent on the amide nitrogen.
- Properties : Lower molecular weight (243.3 g/mol vs. 283.4 g/mol for the cyclopropyl analog) and increased hydrophilicity (logP ~1.8 vs. ~2.5).
- Activity : Reduced metabolic stability in liver microsome assays (t1/2 = 15 min vs. 45 min for cyclopropyl derivative) due to faster oxidative N-demethylation .
6-Bromo-N-cyclopropyl-1-benzofuran-2-carboxamide
- Structure : Adds a bromine atom at position 6 of the benzofuran ring.
- Properties : Higher molecular weight (362.2 g/mol) and lipophilicity (logP ~3.1).
- Activity : Enhanced binding affinity to kinase targets (IC50 = 12 nM vs. 85 nM for parent compound) but increased hepatotoxicity in preclinical models .
5-Cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide
- Structure : Features a cyclopropyl group at position 5 and a 4-fluorophenyl group at position 2 (from ).
- Properties : Increased steric bulk and electronic modulation due to fluorine.
- Activity : Superior solubility in aqueous buffers (0.8 mg/mL vs. 0.2 mg/mL for this compound) but reduced blood-brain barrier permeability .
Pharmacokinetic and Pharmacodynamic Profiles
| Compound | Molecular Weight (g/mol) | logP | Aqueous Solubility (mg/mL) | Metabolic Stability (t1/2, min) |
|---|---|---|---|---|
| This compound | 283.4 | 2.5 | 0.2 | 45 |
| N-Methyl-1-benzofuran-2-carboxamide | 243.3 | 1.8 | 1.5 | 15 |
| 6-Bromo derivative | 362.2 | 3.1 | 0.05 | 60 |
| 5-Cyclopropyl-2-(4-FPh) analog | 394.4 | 2.9 | 0.8 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
